Boiling Point and Distillation-Relevant Purity: 1-(2-Chloro-3-fluorophenyl)ethanone vs. Regioisomeric Chloro-Fluoro Acetophenones
1-(2-Chloro-3-fluorophenyl)ethanone exhibits a boiling point of 205 °C at 760 mmHg, which is intermediate among the four possible 2-chloro-fluoroacetophenone regioisomers . It boils approximately 13 °C higher than the 2-chloro-6-fluoro isomer (191.8 °C) and 14 °C higher than the 2-chloro-5-fluoro isomer at reduced pressure equivalent . It is markedly more volatile than the 2,6-dichloro-3-fluoro analogue (255 °C at 760 mmHg), which contains an additional chlorine atom . This boiling point difference enables unambiguous identification via GC retention time and provides a practical distillation window that separates it from the 2-chloro-5-fluoro isomer, which has a much higher predicted normal boiling point of ~407.7 °C and requires vacuum distillation at 82 °C/5 mmHg .
| Evidence Dimension | Boiling point (atmospheric pressure, 760 mmHg) |
|---|---|
| Target Compound Data | 205 °C |
| Comparator Or Baseline | 1-(2-Chloro-4-fluorophenyl)ethanone: 203.4 °C ; 1-(2-Chloro-5-fluorophenyl)ethanone: ~407.7 °C (predicted), practical distillation at 82 °C/5 mmHg ; 1-(2-Chloro-6-fluorophenyl)ethanone: 191.8 °C ; 2,6-Dichloro-3-fluoroacetophenone: 255 °C |
| Quantified Difference | ΔTb = +1.6 °C (vs. 4-fluoro isomer); +13.2 °C (vs. 6-fluoro isomer); −50 °C (vs. 2,6-dichloro analog); the 5-fluoro isomer is non-volatile at ambient pressure |
| Conditions | Atmospheric pressure (760 mmHg); experimental values from chemical database entries |
Why This Matters
The boiling point difference enables GC-based identity confirmation and distillation-based purification; selecting the wrong regioisomer yields a different retention time and may co-distill with reaction by-products, compromising purity.
